Tert-butyl 2-hydrazinylpyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-hydrazinylpyridine-4-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydrazinylpyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with tert-butyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydrazinylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridine compounds .
Scientific Research Applications
Tert-butyl 2-hydrazinylpyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has similar structural features and is used in similar applications.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with applications in organic synthesis and drug development.
Uniqueness
Tert-butyl 2-hydrazinylpyridine-4-carboxylate is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-12-8(6-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUGWJGZHCLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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